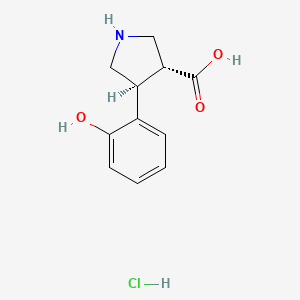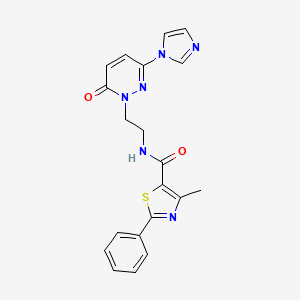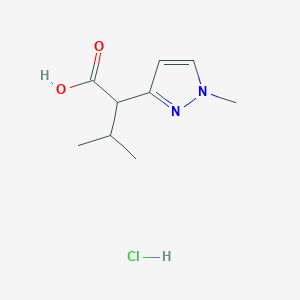
3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, α-Methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids, was achieved by the reaction of 3(5)-methylpyrazole with methyl methacrylate. This was followed by the separation of the resulting isomeric esters and their hydrolysis .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives, including compounds with structural motifs similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, has shown potential applications in developing new antimicrobial agents. These compounds exhibit good antimicrobial activity against various bacteria and fungi, highlighting the possibility of using similar compounds in the development of new drugs or preservatives (Mickevičienė et al., 2015).
Kinetics and Products of Reactions with OH Radicals
Studies on the kinetics and products of reactions of organic compounds with OH radicals provide insights into environmental and atmospheric chemistry. Such research helps understand the degradation pathways and environmental fate of volatile organic compounds, including those structurally related to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Aschmann et al., 2011).
Oxidation Reactions and Catalysis
The study of additives like pyrazine and pyrazole derivatives in oxidation reactions offers insights into catalysis and organic synthesis. These findings can guide the development of more efficient catalytic processes and the synthesis of complex organic molecules, including those similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (de Araújo et al., 2020).
Combustion Kinetics
Research on the combustion kinetics of butanol isomers contributes to understanding the combustion chemistry of alcohols, which has implications for fuel science and the development of biofuels. Insights from these studies could inform the design and optimization of combustion processes for fuels containing compounds like 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Sarathy et al., 2012).
Antimicrobial Heterocyclic Compounds
The synthesis and evaluation of antimicrobial activities of heterocyclic compounds, including indole, triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrate the potential for discovering new antimicrobial agents. This research could guide the development of compounds with specific functionalities, such as those found in 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, for use in medical and agricultural applications (Behbehani et al., 2011).
Propiedades
IUPAC Name |
3-methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)7-4-5-11(3)10-7;/h4-6,8H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDOVAOYEOSKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN(C=C1)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





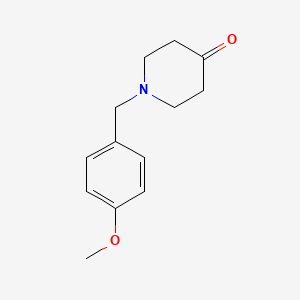

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
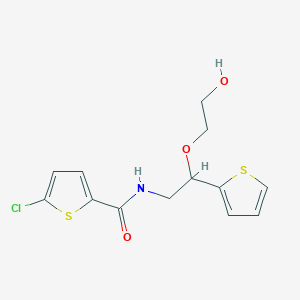
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)
